
1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process can be carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction yields protected piperazines, which can then be deprotected to obtain the desired compound.
Industrial Production Methods: Industrial production of piperazine derivatives often involves multi-component reactions and the use of dual-functional ionic liquids as catalysts . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may yield piperidines .
Applications De Recherche Scientifique
1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-4-propylpiperazine trihydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine: Known for its use as a reagent and building block in synthetic applications.
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperazine derivatives.
Propriétés
Numéro CAS |
873955-80-7 |
|---|---|
Formule moléculaire |
C12H28Cl3N3 |
Poids moléculaire |
320.7 g/mol |
Nom IUPAC |
1-piperidin-4-yl-4-propylpiperazine;trihydrochloride |
InChI |
InChI=1S/C12H25N3.3ClH/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12;;;/h12-13H,2-11H2,1H3;3*1H |
Clé InChI |
KNCGZRFCQJLZDS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCN(CC1)C2CCNCC2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


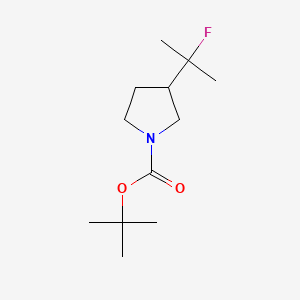
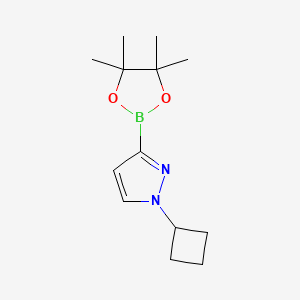
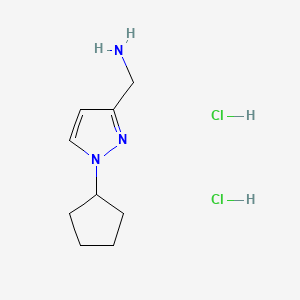
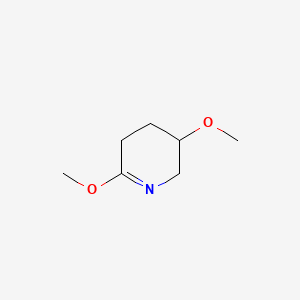
![[3-(Methanesulfonylmethyl)phenyl]boronic acid](/img/structure/B15297733.png)
![[1-(3-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B15297746.png)
![(1s,3s)-1-(difluoromethyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid, cis](/img/structure/B15297754.png)
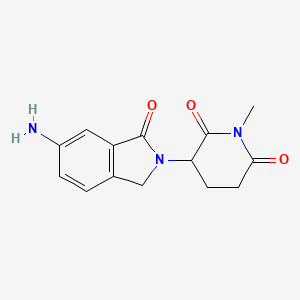
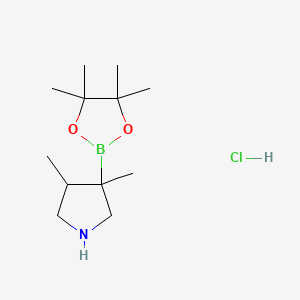
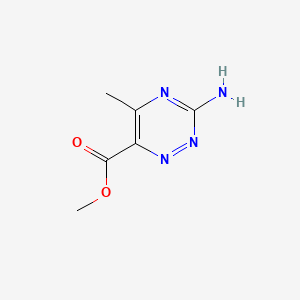
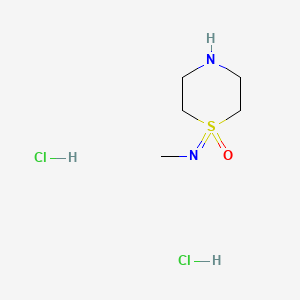
![Benzo[d]thiazol-4-ylboronic acid](/img/structure/B15297776.png)
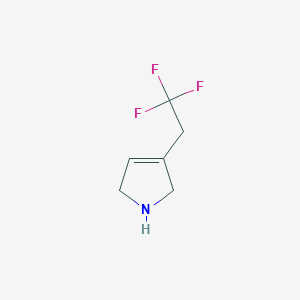
![3-(5-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B15297790.png)
